Alcohol-to-Alkyl Iodide Pathway Selectivity
1-Methyl-2-fluoropyridinium iodide reacts with alcohols in situ to form 1-methyl-2-alkoxypyridinium salts, which subsequently react with sodium iodide to yield the corresponding alkyl iodides in good yields [1]. This alcohol-to-iodide transformation pathway is enabled specifically by the 2-fluoro substituent, which is displaced by the alcohol to generate the reactive alkoxy intermediate. In contrast, the direct 2-chloro analog (2-chloro-1-methylpyridinium iodide, CMPI, Mukaiyama reagent) is predominantly employed for carboxylic acid activation toward esterification, amidation, and lactonization, and is not reported to mediate direct alcohol-to-iodide conversion via the same mechanism . The divergent reaction outcomes arise from the differential leaving-group behavior and electronic activation imparted by fluorine versus chlorine at the pyridinium 2-position.
| Evidence Dimension | Alcohol activation pathway outcome |
|---|---|
| Target Compound Data | Converts alcohols to alkyl iodides via 2-alkoxypyridinium intermediate (good yields) [1] |
| Comparator Or Baseline | 2-Chloro-1-methylpyridinium iodide (CMPI): converts carboxylic acids to esters/amides; not reported for direct alcohol-to-iodide conversion |
| Quantified Difference | Fundamentally distinct reaction pathway; alcohol substrate scope demonstrated for primary and secondary alcohols with fluoro reagent |
| Conditions | In situ formation of 1-methyl-2-alkoxypyridinium salt from alcohol and 2-fluoropyridinium salt, then NaI treatment [1] |
Why This Matters
For procurement decisions in synthetic laboratories targeting alcohol-to-iodide transformations, the 2-fluoro analog offers a mechanistically unique pathway not accessible with the far more common and commercially dominant 2-chloro Mukaiyama reagent, preventing costly synthetic route redesign.
- [1] Kobayashi, S.; Tsutsui, M.; Mukaiyama, T. A Convenient Method for the Transformation of Alcohols to Alkyl Iodides Using 2-Fluoropyridinium Salt. Chem. Lett. 1976, 5(4), 373–374. View Source
